Cas no 5736-90-3 (1-(4-Butoxyphenyl)propan-1-one)
1-(4-Butoxyphenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 1-(4-butoxyphenyl)-
- 1-(4-butoxyphenyl)propan-1-one
- DTXSID30462995
- VS-05365
- AKOS000201894
- MFCD02176687
- SCHEMBL10040898
- 5736-90-3
- 1-(4-Butoxyphenyl)propan-1-one
-
- MDL: MFCD02176687
- Inchi: 1S/C13H18O2/c1-3-5-10-15-12-8-6-11(7-9-12)13(14)4-2/h6-9H,3-5,10H2,1-2H3
- InChI Key: DGRPJRSRLYATME-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C(CC)=O)=CC=1)CCCC
Computed Properties
- Exact Mass: 206.13074
- Monoisotopic Mass: 206.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
1-(4-Butoxyphenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B416350-100mg |
1-(4-Butoxyphenyl)propan-1-one |
5736-90-3 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B416350-500mg |
1-(4-Butoxyphenyl)propan-1-one |
5736-90-3 | 500mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B416350-1g |
1-(4-Butoxyphenyl)propan-1-one |
5736-90-3 | 1g |
$ 320.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738395-1g |
1-(4-Butoxyphenyl)propan-1-one |
5736-90-3 | 98% | 1g |
¥1210.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738395-5g |
1-(4-Butoxyphenyl)propan-1-one |
5736-90-3 | 98% | 5g |
¥3402.00 | 2024-05-08 | |
| A2B Chem LLC | AG89394-500mg |
1-(4-Butoxyphenyl)propan-1-one |
5736-90-3 | >95% | 500mg |
$384.00 | 2024-04-19 | |
| A2B Chem LLC | AG89394-1g |
1-(4-Butoxyphenyl)propan-1-one |
5736-90-3 | >95% | 1g |
$405.00 | 2024-04-19 | |
| A2B Chem LLC | AG89394-5g |
1-(4-Butoxyphenyl)propan-1-one |
5736-90-3 | >95% | 5g |
$620.00 | 2024-04-19 | |
| A2B Chem LLC | AG89394-10g |
1-(4-Butoxyphenyl)propan-1-one |
5736-90-3 | >95% | 10g |
$884.00 | 2024-04-19 | |
| Chemenu | CM114442-5g |
1-(4-butoxyphenyl)propan-1-one |
5736-90-3 | 95% | 5g |
$*** | 2023-05-30 |
1-(4-Butoxyphenyl)propan-1-one Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 1-(4-Butoxyphenyl)propan-1-one
Introduction to 1-(4-Butoxyphenyl)propan-1-one (CAS No. 5736-90-3)
1-(4-Butoxyphenyl)propan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 5736-90-3, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound belongs to the class of aromatic ketones, characterized by its molecular structure that includes a phenyl ring substituted with a butoxy group and a ketone functional group. The unique arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The molecular formula of 1-(4-Butoxyphenyl)propan-1-one is C11H14O, reflecting its composition of 11 carbon atoms, 14 hydrogen atoms, and one oxygen atom. The presence of the ketone group (C=O) and the butoxy substituent (C4H9O-) contributes to its reactivity and versatility in chemical transformations. This compound exhibits moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane, which facilitates its use in various synthetic protocols.
In recent years, 1-(4-Butoxyphenyl)propan-1-one has been explored for its pharmacological potential. The phenyl ring and the butoxy group create a scaffold that can interact with biological targets, making it a promising candidate for drug discovery. Specifically, studies have indicated that derivatives of this compound may exhibit properties relevant to central nervous system (CNS) modulation, including potential applications in neuroprotective and anxiolytic therapies. The structural motif is reminiscent of molecules known to influence neurotransmitter systems, suggesting a possible role in modulating synaptic activity.
One of the key areas of interest in the research involving 1-(4-Butoxyphenyl)propan-1-one is its synthesis and functionalization. Researchers have developed efficient synthetic routes to produce this compound in high purity, which is crucial for downstream applications. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the butoxy group onto the phenyl ring, while intramolecular condensation reactions have been used to form the ketone functionality. These methods highlight the compound's utility as a building block in organic synthesis.
The pharmacological evaluation of 1-(4-Butoxyphenyl)propan-1-one has revealed intriguing interactions with biological systems. Preclinical studies have demonstrated that certain analogs of this compound can interact with serotonergic receptors, which are implicated in mood regulation and anxiety disorders. The butoxy group appears to enhance binding affinity while maintaining selectivity, making it an attractive scaffold for further derivatization. Additionally, computational modeling studies have predicted that modifications to the phenyl ring could improve metabolic stability and bioavailability.
Recent advancements in analytical techniques have enabled more detailed characterization of 1-(4-Butoxyphenyl)propan-1-one. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structural integrity of synthesized derivatives. These techniques provide insights into the compound's conformational dynamics and interactions with other molecules, which are critical for understanding its pharmacological effects.
The industrial relevance of 1-(4-Butoxyphenyl)propan-1-one extends beyond academic research. Pharmaceutical companies are increasingly interested in developing novel compounds based on structurally diverse scaffolds like this one. The ability to modify both the phenyl ring and the butoxy group allows for extensive chemical space exploration, leading to libraries of compounds with tailored properties. This flexibility makes it a valuable asset in drug discovery programs aimed at addressing unmet medical needs.
In conclusion, 1-(4-Butoxyphenyl)propan-1-one (CAS No. 5736-90-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical modifications and interactions with biological targets, making it a promising candidate for further development. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an important role in advancing both academic science and industrial innovation.
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